molecular formula C23H30O2 B14196866 3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920270-35-5

3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B14196866
CAS No.: 920270-35-5
M. Wt: 338.5 g/mol
InChI Key: KVEHMTQQAMYNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two connected phenyl rings, which provide a stable aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid typically involves several steps, starting with the formation of the biphenyl core One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylate salts, carbon dioxide.

    Reduction: Alcohols, aldehydes.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the biphenyl compound.

Scientific Research Applications

3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The biphenyl core provides a rigid and planar structure that can intercalate with DNA or interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound with two connected phenyl rings.

    3,4-Dimethylbiphenyl: A similar compound with methyl groups at different positions on the biphenyl core.

    4-Octylbiphenyl: A compound with an octyl group attached to the biphenyl core.

Uniqueness

3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both methyl and octyl groups enhances its hydrophobicity, while the carboxylic acid group provides a site for further chemical modifications. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

920270-35-5

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

2,6-dimethyl-4-(4-octylphenyl)benzoic acid

InChI

InChI=1S/C23H30O2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17(2)22(23(24)25)18(3)16-21/h11-16H,4-10H2,1-3H3,(H,24,25)

InChI Key

KVEHMTQQAMYNOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.